Lithium, [1,1'-biphenyl]-2-yl-
Description
Significance of Aryllithium Compounds in Modern Organic Synthesis
Aryllithium compounds are organometallic reagents characterized by a direct bond between a lithium atom and an aromatic ring. This carbon-lithium bond is highly polarized, conferring significant nucleophilic and basic character to the aryl group. This inherent reactivity makes aryllithium reagents powerful tools for a variety of chemical transformations. researchgate.netsemanticscholar.org Their primary significance lies in their ability to act as potent carbon nucleophiles, readily participating in reactions with a wide range of electrophiles to form new carbon-carbon bonds. This capability is fundamental to the construction of more complex organic molecules from simpler precursors.
Furthermore, aryllithium compounds are indispensable in the realm of transition metal-catalyzed cross-coupling reactions. They serve as effective transmetalating agents, transferring their aryl group to a transition metal catalyst (commonly palladium or nickel), which then participates in the bond-forming step of the catalytic cycle. This process, integral to reactions like the Suzuki-Miyaura and Negishi couplings, has revolutionized the synthesis of biaryl compounds and other substituted aromatics. nih.gov The versatility of aryllithium reagents also extends to their use as strong bases for the deprotonation of weakly acidic C-H bonds, a process known as metalation, which provides access to other organometallic reagents.
Overview of the Biphenyl (B1667301) Scaffold as a Platform for Organometallic Reagents
The biphenyl scaffold, consisting of two connected phenyl rings, is a privileged structure in medicinal chemistry and materials science. nih.govlibretexts.org Its presence in numerous biologically active natural products and synthetic compounds underscores its importance. nih.gov As a platform for organometallic reagents, the biphenyl framework offers several advantages. The two phenyl rings provide a rigid and well-defined three-dimensional structure, which can be exploited to control the stereochemistry of reactions.
Furthermore, the biphenyl scaffold can be readily functionalized at various positions on both rings, allowing for the fine-tuning of the steric and electronic properties of the resulting organometallic reagent. This tunability is crucial for optimizing reactivity and selectivity in chemical transformations. The introduction of directing groups on the biphenyl scaffold can facilitate regioselective metalation, providing access to specific isomers of organometallic reagents that would be difficult to synthesize by other means. nih.govscispace.com
Specific Focus: Lithium, [1,1'-biphenyl]-2-yl- as a Key Synthetic Intermediate
Lithium, [1,1'-biphenyl]-2-yl-, also known as 2-lithiobiphenyl, is a prime example of an aryllithium reagent derived from the biphenyl scaffold. It serves as a highly valuable and versatile intermediate in organic synthesis. Its utility stems from the strategic placement of the lithium atom at the 2-position of the biphenyl ring system. This specific arrangement allows for subsequent reactions to introduce functional groups in close proximity to the biaryl linkage, leading to the synthesis of sterically hindered and structurally complex molecules.
The generation of Lithium, [1,1'-biphenyl]-2-yl- is typically achieved through two main pathways: the deprotonation of biphenyl at the 2-position using a strong base (directed ortho-metalation) or via a lithium-halogen exchange reaction from a 2-halobiphenyl precursor, most commonly 2-bromobiphenyl (B48390). researchgate.net Once formed, this reagent engages in a variety of synthetic transformations, acting as a nucleophile in reactions with electrophiles such as carbon dioxide, aldehydes, and ketones, and as a precursor for transmetalation in cross-coupling reactions. Its application in the synthesis of specialized ligands for catalysis and in the construction of complex heterocyclic systems further highlights its importance as a key synthetic intermediate.
Detailed Research Findings
The synthetic utility of Lithium, [1,1'-biphenyl]-2-yl- is demonstrated through its reactions with a diverse range of electrophiles, leading to the formation of a variety of important organic compounds.
One of the fundamental reactions of Lithium, [1,1'-biphenyl]-2-yl- is its carboxylation upon treatment with carbon dioxide (CO2). This reaction provides a direct route to [1,1'-biphenyl]-2-carboxylic acid, a valuable building block for the synthesis of more complex molecules. The reaction proceeds by the nucleophilic attack of the carbanionic center of the aryllithium reagent on the electrophilic carbon of CO2. eeer.orgresearchgate.net
Furthermore, Lithium, [1,1'-biphenyl]-2-yl- readily reacts with aldehydes and ketones in nucleophilic addition reactions to afford the corresponding secondary and tertiary alcohols, respectively. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk These reactions are fundamental for the construction of carbon-carbon bonds and the introduction of hydroxyl functional groups.
A significant application of Lithium, [1,1'-biphenyl]-2-yl- is in the synthesis of heterocyclic compounds. For instance, its reaction with 2-isocyanobiphenyls can lead to the formation of phenanthridines, a class of nitrogen-containing heterocyclic compounds with important biological activities. researchgate.net This transformation involves the nucleophilic addition of the aryllithium to the isocyano group, followed by cyclization. Similarly, intramolecular cyclization of derivatives prepared from 2-lithiobiphenyl can be a key step in the synthesis of dibenzofurans. semanticscholar.orgscispace.com
The synthesis of specialized phosphine (B1218219) ligands, which are crucial for transition metal catalysis, also relies on Lithium, [1,1'-biphenyl]-2-yl-. The reaction of this aryllithium reagent with chlorophosphines provides a straightforward method for the introduction of the 2-biphenyl group onto a phosphorus atom, leading to the formation of bulky and electronically rich phosphine ligands. researchgate.netnih.gov
Below are interactive data tables summarizing some of the key reactions of Lithium, [1,1'-biphenyl]-2-yl-.
Table 1: Reactions of Lithium, [1,1'-biphenyl]-2-yl- with Various Electrophiles
| Electrophile | Reagent | Product | Reaction Type |
| Carbon Dioxide | CO₂ | [1,1'-Biphenyl]-2-carboxylic acid | Carboxylation |
| Aldehyde (generic) | RCHO | α-([1,1'-Biphenyl]-2-yl)-R-methanol | Nucleophilic Addition |
| Ketone (generic) | RCOR' | α-([1,1'-Biphenyl]-2-yl)-α-R-R'-methanol | Nucleophilic Addition |
| 2-Isocyanobiphenyl | C₁₃H₉N | 6-([1,1'-Biphenyl]-2-yl)phenanthridine | Nucleophilic Addition/Cyclization |
| Chlorodiphenylphosphine | ClP(C₆H₅)₂ | 2-(Diphenylphosphino)biphenyl | Nucleophilic Substitution |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
55365-18-9 |
|---|---|
Molecular Formula |
C12H9Li |
Molecular Weight |
160.2 g/mol |
IUPAC Name |
lithium;phenylbenzene |
InChI |
InChI=1S/C12H9.Li/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;/h1-9H;/q-1;+1 |
InChI Key |
GXVDJZSTYOFXTJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)C2=CC=CC=[C-]2 |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Biphenyl 2 Yllithium
Halogen-Lithium Exchange Strategies
Halogen-lithium exchange represents a robust and widely utilized method for the generation of aryllithium species, including [1,1'-biphenyl]-2-yllithium. This approach involves the reaction of a halogenated biphenyl (B1667301) precursor with an organolithium reagent, typically n-butyllithium (n-BuLi), resulting in the selective replacement of the halogen atom with a lithium atom.
Regioselective Bromine-Lithium Exchange at the 2-Position of Substituted Biphenyls
The bromine-lithium exchange reaction is a powerful tool for the regioselective synthesis of polysubstituted biphenyls. nih.gov By carefully controlling reaction conditions, it is possible to selectively exchange a bromine atom at the 2-position of a biphenyl ring system. For instance, the treatment of 2,2'-dibromobiphenyl (B83442) with one equivalent of n-BuLi can lead to the formation of (2-bromobiphenyl-2'-yl)lithium. beilstein-journals.org However, in conventional batch systems, this reaction can sometimes yield a significant amount of the dilithiated product. beilstein-journals.org
The regioselectivity of the bromine-lithium exchange can be influenced by the presence of substituents on the biphenyl rings. beilstein-journals.org In the case of 6-substituted 2,2'-dibromobiphenyls, treatment with a single equivalent of n-BuLi in tetrahydrofuran (B95107) (THF) at -78 °C results in a regioselective exchange on the functionalized ring. beilstein-journals.org Subsequent trapping with an electrophile, such as iodomethane, affords the corresponding methylated biphenyl in high yield and with excellent regioselectivity for most substituents. beilstein-journals.org
A study on the bromine-lithium exchange in ortho-bromo-N,N-dimethylanilines highlighted the "buttressing effect," where a substituent ortho to the dimethylamino group sterically hinders the exchange at the adjacent bromine atom. uni-regensburg.de This steric hindrance can significantly affect the rate of the halogen-lithium exchange. uni-regensburg.de
Optimization of Reaction Conditions for Ortho-Lithiation via Halogen-Metal Exchange
The optimization of reaction conditions is crucial for achieving high yields and selectivity in the ortho-lithiation of biphenyls via halogen-metal exchange. Key parameters that are often manipulated include the choice of solvent, temperature, and the specific organolithium reagent used.
Flow microreactor systems have emerged as a valuable tool for controlling highly reactive intermediates like aryllithiums. rsc.org In the context of the bromine-lithium exchange of 2-bromo-2'-(trimethylsilyl)biphenyl, a flow microreactor system allows for precise control over residence time and temperature, influencing the competition between intermolecular and intramolecular reactions of the resulting 2-lithio-2'-(trimethylsilyl)biphenyl. rsc.org At lower temperatures, the intermolecular reaction to form 2-(trimethylsilyl)biphenyl (B189662) is favored, while at higher temperatures (T > 0 °C), the intramolecular cyclization product, 9,9-dimethyl-9-silafluorene, is obtained in higher yields. rsc.org
The choice of solvent can also dramatically impact the outcome of these reactions. For instance, in the synthesis of bis(dicyclohexylphosphino)biphenyls, performing the bromine-lithium exchange and subsequent trapping with chlorodicyclohexylphosphine (B95532) in toluene (B28343) at a higher temperature resulted in significantly higher yields compared to conducting the reaction in THF. nih.gov
| Precursor | Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2-Bromo-2'-(trimethylsilyl)biphenyl | n-BuLi | THF/Hexane | < 0 | 2-(Trimethylsilyl)biphenyl | - | rsc.org |
| 2-Bromo-2'-(trimethylsilyl)biphenyl | n-BuLi | THF/Hexane | > 0 | 9,9-Dimethyl-9-silafluorene | - | rsc.org |
| 2,2'-Dibromo-6,6'-bis(trifluoromethyl)biphenyl | n-BuLi, then ClPCy₂ | Toluene | - | Bis(dicyclohexylphosphino)biphenyl derivative | 54 | nih.gov |
| 2,2'-Dibromo-6,6'-bis(trifluoromethyl)biphenyl | n-BuLi, then ClPCy₂ | THF | - | Bis(dicyclohexylphosphino)biphenyl derivative | 12 | nih.gov |
| 2,2'-Dibromobiphenyl | n-BuLi, then MeOH | THF | -78 to 24 | 2-Bromobiphenyl (B48390) and Biphenyl | Variable | beilstein-journals.org |
Precursor Design and Stereoelectronic Considerations for Selectivity
The design of the biphenyl precursor plays a critical role in directing the regioselectivity of the lithiation reaction. Stereoelectronic factors, which encompass both the spatial arrangement of atoms (steric effects) and the distribution of electron density (electronic effects), are key considerations.
In the context of synthesizing chiral biphenyl diphosphine ligands, the precursor design is paramount. nih.gov For example, the synthesis of SYNPHOS and DIFLUORPHOS involves a two-step sequence of lithiation/iodination followed by Ullmann coupling of phosphine (B1218219) oxides. nih.gov This approach was preferred over the direct oxidative coupling of the lithiated intermediate. nih.gov The regioselective ortho-lithiation of specific phosphine oxide precursors is achieved using lithium diisopropylamide (LDA) in THF at low temperatures. nih.gov
The "buttressing effect" is a clear example of how precursor design influences selectivity through steric hindrance. uni-regensburg.de The presence of a bulky substituent ortho to a directing group can sterically shield the adjacent ortho-position, thereby affecting the halogen-lithium exchange. uni-regensburg.de Computational studies, including geometry and energy calculations of the lithiated species, can provide valuable insights into the stability of these intermediates and the influence of intramolecular coordination. uni-regensburg.de
Direct Deprotonative Lithiation Approaches
Direct deprotonative lithiation, also known as directed ortho-metalation (DoM), is another powerful strategy for the synthesis of [1,1'-biphenyl]-2-yllithium. This method involves the use of a strong lithium base to directly remove a proton from the aromatic ring, guided by a directing metalation group (DMG).
Utilization of Strong Lithium Bases for Directed C-H Activation in Biphenyl Systems
The success of direct deprotonative lithiation hinges on the use of strong lithium bases, such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), or lithium amides like lithium diisopropylamide (LDA). These bases are capable of activating otherwise unreactive C-H bonds. benthamopenarchives.com The process is often facilitated by the presence of a directing metalation group (DMG) on the biphenyl scaffold. baranlab.org
The mechanism of these reactions is often described by the Complex Induced Proximity Effect (CIPE), where the organolithium reagent first coordinates with the DMG. benthamopenarchives.combaranlab.org This pre-lithiation complex brings the reactive base into close proximity with the ortho-proton, facilitating its abstraction. benthamopenarchives.com The choice of base can be critical; for instance, benzylic lithiation is often achieved with lithium amide bases, whereas alkyllithium bases typically favor lithiation of the arene ring. uwindsor.ca
In some cases, the lithiation of biphenyl itself can lead to di-lithiated species. For example, the reaction of biphenyl with n-BuLi in the presence of tetramethylethylenediamine (TMEDA) can yield 2,2'-dilithiobiphenyl. rsc.org Similarly, the reductive opening of the strained four-membered ring of biphenylene (B1199973) using lithium powder and a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB) also produces 2,2'-dilithiobiphenyl. researchgate.net
Influence of Directing Groups on Regioselectivity and Efficiency
Directing metalation groups (DMGs) are fundamental to the regioselectivity and efficiency of direct deprotonative lithiation. baranlab.org These groups typically contain a heteroatom with a lone pair of electrons that can coordinate to the lithium atom of the base, directing the deprotonation to the adjacent ortho-position. baranlab.orgias.ac.in
A wide variety of functional groups can act as DMGs, with varying degrees of directing ability. Some of the most effective DMGs include amides, carbamates, and methoxy (B1213986) groups. uwindsor.ca The relative strength of different DMGs has been established through competition experiments. uwindsor.ca For example, a study on N,N-dialkyl biphenyl 2-carboxamides demonstrated that the amide group directs the lithiation. benthamopenarchives.com The mechanism is proposed to involve initial complexation of the amide with the base (CIPE), leading to an equilibrium formation of the ortho-lithiated species. nih.gov
The orientation of the directing group can also influence the outcome of the lithiation. benthamopenarchives.com Furthermore, steric factors play a significant role. ias.ac.in In cases where a directing group is present, such as the N,N-dimethylamino group in N,N-dimethyl-2-aminobiphenyl, lithiation may not occur at the expected ortho-position if there is significant steric strain in the transition state. ias.ac.in Instead, lithiation can occur at a more distant but sterically accessible position. ias.ac.in
| Directing Group | Base | Comments | Reference |
| -CONR₂ | LDA | Involves Complex Induced Proximity Effect (CIPE). | benthamopenarchives.comnih.gov |
| -OC(O)NR₂ | s-BuLi/TMEDA | Strong directing group. | uwindsor.ca |
| -OCH₃ | n-BuLi | Common directing group. | ias.ac.in |
| -NMe₂ | n-BuLi | Lithiation can be influenced by steric hindrance. | ias.ac.in |
| -P(O)(NEt₂)₂ | - | Effective directing metalation group. | researchgate.net |
Mechanistic Insights into C-H Deprotonation for [1,1'-Biphenyl]-2-yllithium Formation
The formation of [1,1'-biphenyl]-2-yllithium and its derivatives through direct C-H deprotonation, also known as ortho-lithiation, is a powerful strategy in organic synthesis. This reaction typically involves the use of a strong organolithium base, such as n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).
The mechanism hinges on the ability of the ortho-directing group—in this case, one of the phenyl rings of biphenyl—to coordinate the lithium cation. The TMEDA coordinates to the lithium atom of the n-BuLi, increasing the carbanionic character of the butyl group and enhancing its basicity. This complex is then brought into proximity to the C-H bond at the 2-position (the ortho position) of the biphenyl. The acidity of these ortho-protons is slightly increased due to inductive effects and their favorable spatial position for the formation of a stable five-membered ring-like transition state. This directed deprotonation leads to the regioselective formation of the 2-lithiated biphenyl species.
A common extension of this method is the double lithiation of biphenyl to yield 2,2'-dilithiobiphenyl. This is achieved by reacting biphenyl with n-BuLi in the presence of TMEDA, which facilitates the removal of protons from the ortho positions of both phenyl rings. rsc.org The resulting dilithiated species is a valuable intermediate for synthesizing various cyclic and polycyclic compounds. rsc.orgnih.gov
Reductive Lithiation Pathways
Reductive lithiation offers an alternative to deprotonation for generating organolithium reagents. This method involves the cleavage of a carbon-heteroatom or carbon-carbon bond using an alkali metal, often with the aid of an electron carrier.
Electron Transfer Mechanisms in the Generation of Biphenyl-Based Organolithiums
The generation of biphenyl-based organolithiums via reductive lithiation is driven by single-electron transfer (SET) from an alkali metal, typically lithium, to a substrate. thieme-connect.de To facilitate this process, an aromatic electron carrier, such as naphthalene (B1677914) or 4,4'-di-tert-butylbiphenyl (DTBB), is often used. pitt.eduresearchgate.net
The mechanism begins with the transfer of an electron from the lithium metal to the aromatic carrier (e.g., biphenyl or DTBB), forming a deeply colored radical anion (e.g., lithium biphenylide or LiDBB). wikipedia.orgresearchgate.net This radical anion is a potent reducing agent and transfers its extra electron to the biphenyl precursor molecule. acs.org The substrate, now a radical anion itself, undergoes fragmentation, typically by cleaving its weakest bond to generate a radical and an anion. This radical is then reduced by another equivalent of the aromatic radical anion to form a second anion, resulting in a dianionic species or the desired organolithium compound. thieme-connect.de
Two primary methods are employed for these reductions:
Preformed Aromatic Radical-anion (PAR) Method : This involves preparing the aromatic radical-anion reagent (e.g., lithium naphthalenide) stoichiometrically before adding it to the substrate. The PAR method is generally considered to provide higher yields under milder conditions because the reduction occurs in the solution phase. pitt.eduresearchgate.net
Catalytic Aromatic (CA) Method : In this approach, a catalytic amount of the aromatic carrier is used with an excess of lithium metal. The radical-anion is generated in situ and continuously regenerated on the surface of the lithium metal. pitt.eduresearchgate.net While potentially slower, this method avoids the need to prepare and handle the stoichiometric radical-anion reagent separately. pitt.edu
The choice between these methods depends on the substrate's reactivity and the desired reaction conditions. researchgate.net
Formation of Anomeric Anions and Subsequent Trapping with Lithium Biphenylide Reagents
While not a direct synthesis of [1,1'-biphenyl]-2-yllithium, the use of lithium biphenylide reagents, particularly lithium 4,4'-di-tert-butylbiphenylide (LiDBB), is crucial in specialized applications such as carbohydrate chemistry. researchgate.net A key example is the generation of anomeric anions from thiophenyl glycoside precursors. researchgate.netresearchgate.net
In this strategy, LiDBB acts as the electron transfer agent to reductively cleave the anomeric carbon-sulfur bond of a thiophenyl glycoside. researchgate.net This process generates a highly reactive anomeric anion. The stereochemical outcome of the subsequent reaction can often be controlled by temperature. At low temperatures (e.g., -78 °C), the kinetically favored axial (α) anomeric anion is formed. researchgate.netresearchgate.net If this intermediate is trapped immediately with an electrophile, the α-linked product is obtained with high selectivity. researchgate.net
Alternatively, if the kinetically formed axial anion is allowed to warm up, it can equilibrate to the more thermodynamically stable equatorial (β) anomeric anion. Trapping this anion then leads to the β-linked product. researchgate.net This method is particularly valuable for synthesizing deoxyaminoglycosides, as the introduction of basic nitrogen atoms can be challenging with traditional Lewis acid-promoted methods. researchgate.netresearchgate.net
Table 2: Stereoselective Glycosylation via Anomeric Anions Generated by LiDBB researchgate.net
| Anion Type | Temperature | Stereochemical Outcome | Product Linkage | Yield Range (%) | Selectivity (α/β or β/α) |
| Kinetic | -78 °C | Axial (α) anion trapped | α-linked | 60-96 | >50:1 |
| Thermodynamic | Equilibration by warming | Equatorial (β) anion trapped | β-linked | 45-94 | 1.7:1 to >50:1 |
This table summarizes general findings from studies using LiDBB for the reductive lithiation of thiophenyl glycosides. researchgate.net
Fundamental Reaction Mechanisms and Reactivity of 1,1 Biphenyl 2 Yllithium
Mechanistic Pathways of Organolithium Reactions
The reactions of [1,1'-biphenyl]-2-yllithium are governed by several key mechanistic pathways common to organolithium compounds. These include nucleophilic addition, halogen-metal exchange, and protonation.
As a strong nucleophile, [1,1'-biphenyl]-2-yllithium readily participates in nucleophilic addition reactions with a wide array of electrophiles. The electron-rich carbon atom of the C-Li bond attacks electron-deficient centers, leading to the formation of new chemical bonds. pressbooks.pubquora.com
The general mechanism for nucleophilic addition involves the attack of the carbanionic center of the organolithium reagent on the electrophilic atom of the substrate. For instance, in the reaction with carbonyl compounds such as aldehydes and ketones, the nucleophilic carbon of [1,1'-biphenyl]-2-yllithium adds to the electrophilic carbonyl carbon. pressbooks.pub This process, often referred to as 1,2-addition, results in the formation of a lithium alkoxide intermediate, which upon aqueous workup, yields the corresponding alcohol. libretexts.org The reaction is typically fast and efficient, providing a direct route to biphenyl-substituted alcohols.
The reactivity of the carbonyl compound is influenced by steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon. libretexts.org
A summary of representative nucleophilic addition reactions of [1,1'-biphenyl]-2-yllithium with various electrophiles is presented below:
| Electrophile | Product after Hydrolysis |
| Aldehyde (RCHO) | Secondary alcohol |
| Ketone (R₂CO) | Tertiary alcohol |
| Ester (RCOOR') | Ketone (via double addition) |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Isocyanate (RNCO) | Amide |
Halogen-metal exchange is a fundamental and widely utilized reaction in organometallic chemistry for the preparation of organolithium compounds. wikipedia.orguni-muenchen.de This reaction involves the transfer of a halogen atom from an organic halide to an organolithium reagent, resulting in the formation of a new organolithium species and a new organic halide. wikipedia.org The exchange is typically rapid and reversible, with the equilibrium favoring the formation of the more stable organolithium compound. wikipedia.orgias.ac.in
The rate of halogen-metal exchange is influenced by several factors, including the nature of the halogen, the organic groups, and the solvent. The general reactivity trend for halogens is I > Br > Cl. wikipedia.org The reaction is believed to proceed through a four-centered transition state or via an "ate-complex" intermediate. wikipedia.org
In the context of [1,1'-biphenyl]-2-yllithium, it can be both a product of halogen-metal exchange (e.g., from 2-bromobiphenyl (B48390) and n-butyllithium) and a reactant in subsequent exchange reactions. For example, reacting [1,1'-biphenyl]-2-yllithium with a different organic halide can generate a new aryllithium reagent, a process driven by the relative stability of the organolithium species involved.
[1,1'-Biphenyl]-2-yllithium is a strong base and will readily react with protic sources, such as water, alcohols, or even trace amounts of moisture, in a process known as protonation or quenching. nih.gov This reaction is often used to terminate a reaction sequence or to introduce a hydrogen or deuterium (B1214612) atom at a specific position.
The mechanism involves the abstraction of a proton from the protic source by the highly basic carbanion of the organolithium reagent. This results in the formation of the neutral biphenyl (B1667301) molecule and a lithium salt of the conjugate base of the proton source.
For instance, quenching with water (H₂O) yields biphenyl and lithium hydroxide. If a deuterated solvent like D₂O is used as the quenching agent, a deuterium atom is introduced at the 2-position of the biphenyl ring, a useful technique for isotopic labeling studies.
Role in Bimetallic Cooperative Processes and Transmetalation
The utility of [1,1'-biphenyl]-2-yllithium extends beyond its direct reactions. It serves as a crucial intermediate in bimetallic cooperative processes and transmetalation reactions, which significantly expand its synthetic applications.
Transmetalation is a process where the lithium atom in an organolithium compound is exchanged for another metal. This is a powerful strategy to modulate the reactivity of the organometallic species. [1,1'-biphenyl]-2-yllithium can be transmetalated with salts of other metals like zinc, tin, and palladium to generate new organometallic reagents with distinct reactivity profiles. organic-chemistry.orgnih.govresearchgate.net
Zinc: Transmetalation of [1,1'-biphenyl]-2-yllithium with zinc chloride (ZnCl₂) produces the corresponding organozinc reagent. uni-muenchen.de Organozinc compounds are generally less reactive and more functional group tolerant than their organolithium precursors. They are particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. researchgate.netillinois.edu
Tin: Reaction with organotin halides (e.g., tributyltin chloride) yields organostannanes. These compounds are key partners in Stille cross-coupling reactions, another powerful palladium-catalyzed C-C bond-forming method.
Palladium: While direct transmetalation to form stable organopalladium compounds from aryllithiums can be complex, [1,1'-biphenyl]-2-yllithium plays a crucial role as an intermediate in palladium-catalyzed reactions. It can be generated in situ and then participate in the catalytic cycle, for example, in the synthesis of dibenzofurans. organic-chemistry.orgnih.gov The synergy between lithium and palladium allows for reaction sequences that would be difficult to achieve with either metal alone.
The following table summarizes the transmetalation of [1,1'-biphenyl]-2-yllithium and the primary application of the resulting organometallic reagent:
| Transmetalating Agent | Resulting Organometallic Reagent | Key Application |
| Zinc Chloride (ZnCl₂) | [1,1'-Biphenyl]-2-ylzinc chloride | Negishi Coupling |
| Tributyltin Chloride (Bu₃SnCl) | 2-(Tributylstannyl)biphenyl | Stille Coupling |
| Palladium Catalysts | In situ generated organopalladium species | Cross-coupling reactions |
The transient nature of aryllithium intermediates like [1,1'-biphenyl]-2-yllithium makes them ideal for interception in cascade or tandem reaction sequences. In these processes, the aryllithium is generated and immediately reacts with another component in the reaction mixture without being isolated. This strategy is highly efficient as it allows for the construction of complex molecules in a single pot. ekb.eg
For example, [1,1'-biphenyl]-2-yllithium can be generated and then trapped by an intramolecular electrophile, leading to cyclization products. A notable application is in the synthesis of dibenzofurans, where the aryllithium intermediate can undergo an intramolecular C-O bond formation. ekb.eg This approach is synthetically valuable for creating fused heterocyclic systems.
Intramolecular Reactivity and Cyclization Pathways Initiated by the 2-Lithio Moiety
The placement of the lithium atom at the 2-position of the biphenyl scaffold imparts significant and unique intramolecular reactivity to [1,1'-biphenyl]-2-yllithium. The proximity of the lithiated carbon to the adjacent phenyl ring facilitates specific cyclization pathways and intramolecular interactions.
One of the notable reactive pathways involves the in-situ generation of aryne intermediates. For instance, 2',3'-didehydro-2-lithiobiphenyls, generated at low temperatures from corresponding halobiphenyls, can undergo cyclization to furnish biphenylene (B1199973) structures. nih.govresearchgate.net This synthetic method is advantageous as it proceeds without the need for transition-metal catalysts. nih.govresearchgate.net The process allows for the formation of a new ring by creating a bond between the lithiated carbon and the aryne on the adjacent ring. Furthermore, the resulting 1-lithiobiphenylene intermediate can be trapped with various electrophiles to produce C1-functionalized biphenylene derivatives. nih.govresearchgate.net
Theoretical calculations, such as MNDO (Modified Neglect of Diatomic Overlap), suggest a stabilization of 2-lithiobiphenyl through an intramolecular π-interaction between the lithium atom and the ortho-carbon of the adjacent phenyl ring. researchgate.netresearchgate.net This interaction helps to rationalize the observed specificity in some of its reactions. researchgate.netresearchgate.net The activation of the 2'-position due to this interaction has been demonstrated experimentally. researchgate.netresearchgate.net
In related systems, such as 2-vinylbiphenyls, the corresponding organolithium reagent, formed by reaction with agents like n-butyllithium, serves as a precursor for creating molecules that can undergo photocyclization. cdnsciencepub.com While the cyclization itself may proceed through a non-ionic mechanism (e.g., singlet or triplet state photocyclization), the synthesis of the starting material often relies on the reactivity of a lithiated biphenyl species. cdnsciencepub.com For example, the reaction of 2-lithiobiphenyl with cycloalkanones produces alcohols that, upon dehydration, yield 2-cycloalkenylbiphenyls, which are precursors for cyclization reactions to form spirocycloalkane fluorenes. cdnsciencepub.com
Solution State Behavior and Aggregation Phenomena
The behavior of organolithium compounds in solution is rarely that of a simple monomeric species. epdf.pub [1,1'-biphenyl]-2-yllithium is no exception, exhibiting complex equilibria involving aggregation and different ion pairing states, which are highly dependent on the solvent and temperature. epdf.pubtesisenred.net
Ion Pairing and Association Dynamics in Ethereal Solvents
In ethereal solvents such as diethyl ether (Et₂O), tetrahydrofuran (B95107) (THF), and dimethoxyethane (DME), organolithium reagents exist in dynamic equilibria between various aggregated states (e.g., dimers, tetramers) and different types of ion pairs. tesisenred.netnih.gov These are broadly classified as contact ion pairs (CIPs), where the lithium cation and the carbanion are in direct contact, and solvent-separated ion pairs (SSIPs), where one or more solvent molecules are inserted between the ions. nih.gov
While specific studies detailing the aggregation state of [1,1'-biphenyl]-2-yllithium are scarce, the general principles of organolithium chemistry apply. epdf.pub For example, n-butyllithium is known to be hexameric in hydrocarbon solvents but forms tetramers in Et₂O and a mixture of tetramers and dimers in the more strongly coordinating solvent THF. tesisenred.net The nature of the ethereal solvent is paramount in determining the position of these equilibria. nih.gov Solvents like Et₂O tend to favor contact ion pairs, whereas more polar solvents like THF and DME are more capable of separating the ions, leading to a higher proportion of SSIPs. nih.gov The formation of contact ion pairs implies a significant degree of covalent character in the carbon-lithium bond. nih.gov The structure of these solvated ion pairs can be complex; for instance, spectroscopic and computational studies on ethereal hydrogen chloride solutions have provided evidence for outer-sphere contact ion pairs involving oxonium ions. nih.gov
Influence of Solvent and Temperature on Ionic Equilibria and Reactivity
The type of solvent and the reaction temperature have a profound impact on the structure of [1,1'-biphenyl]-2-yllithium in solution, which in turn dictates its reactivity. tesisenred.net The equilibrium between CIPs and SSIPs, as well as between different aggregation states, is temperature-dependent. researchgate.netrsc.org
Lower temperatures generally favor the formation of more ordered, higher aggregates. In the context of related reagents like lithium 4,4'-di-tert-butylbiphenylide (LiDBB), stability is significantly affected by temperature. LiDBB solutions in THF are stable for over a week at 0 °C, but undergo various decomposition pathways at 20 °C. researchgate.net This highlights the critical role of temperature in maintaining the integrity of such reagents. researchgate.net The choice of solvent can determine the outcome of a reaction. For example, in the lithiation of 1,2-dicarba-closo-dodecaborane, using Et₂O, which favors CIPs, leads to a higher degree of monosubstitution in subsequent reactions that generate a halide salt. In contrast, THF or DME can promote isomerization in certain substrates, a phenomenon not observed in Et₂O. nih.gov This demonstrates that the solvent is not an inert medium but an active participant in the reaction by modulating the nature and reactivity of the organolithium species. tesisenred.netnih.gov
Disproportionation Phenomena and Stability Considerations in Related Biphenyl-Lithium Solutions
Solutions of lithium biphenylide, a related and widely studied system, are known to undergo spontaneous disproportionation. dntb.gov.uarsc.org This equilibrium involves two molecules of the lithium biphenyl radical anion (LiBiph•) converting into one molecule of the lithium biphenyl dianion (Li₂Biph) and one molecule of neutral biphenyl (Biph). dntb.gov.uarsc.org
Disproportionation Equilibrium: 2 Li⁺[Biph]•⁻ ⇌ [Li⁺]₂[Biph]²⁻ + Biph⁰
This phenomenon has been confirmed experimentally using UV-vis spectroscopy, which detects the characteristic absorption band of neutral biphenyl (around 250 nm) in solutions of the radical anion. rsc.orgscispace.com Theoretical calculations support these experimental findings, suggesting the disproportionation is driven by the inherent electronic stabilities of the anionic species involved. rsc.org The stability of related reagents is a critical practical consideration. For instance, solutions of LiDBB in THF, while stable for extended periods at -25 °C, show gradual decomposition at higher temperatures, leading to the uptake of more lithium metal and the formation of side products. researchgate.net
The research on these related systems provides a framework for understanding the potential stability issues and equilibria affecting [1,1'-biphenyl]-2-yllithium solutions. The table below summarizes key findings from studies on the disproportionation of lithium biphenyl.
| Phenomenon | System Studied | Experimental Evidence | Key Findings | Citation |
|---|---|---|---|---|
| Spontaneous Disproportionation | Lithium Biphenyl Radical Anion | UV-vis Spectroscopy | Observation of neutral biphenyl absorption at 250 nm in solutions of the radical anion, confirming the equilibrium: 2LiBiph ⇄ Li₂Biph + Biph. | dntb.gov.uarsc.org |
| Theoretical Validation | Lithium Biphenyl Ionic Associates | TDDFT Calculations | Calculated electronic spectra of the contact lithium biphenyl dianion model matched experimental spectra better than the radical anion model. | rsc.org |
| Driving Force | Anionic Species | Free Energy Calculations | The underlying cause appears to be the inherent electronic stabilities of the biphenyl anion, dianion, and neutral species, rather than solely solvent effects. | rsc.org |
Advanced Applications in Organic Synthesis Enabled by 1,1 Biphenyl 2 Yllithium
Chemo-, Regio-, and Stereoselective Functionalization of Biphenyl (B1667301) Scaffolds
The ability to introduce functional groups at specific positions within a molecule with high selectivity is a cornerstone of synthetic chemistry. [1,1'-Biphenyl]-2-yllithium excels in this regard, offering chemists a reliable tool for the controlled modification of the biphenyl core.
Ortho-Functionalization for the Synthesis of Polysubstituted Biphenyls
The ortho-lithiation of biphenyl and its derivatives is a key strategy for introducing substituents adjacent to the biaryl linkage. This is particularly important for influencing the dihedral angle between the two phenyl rings, a critical factor in the properties of atropisomeric ligands and other functional materials. beilstein-journals.org The generation of [1,1'-biphenyl]-2-yllithium, often through a bromine-lithium exchange from 2-bromobiphenyl (B48390), provides a highly reactive intermediate that can be trapped with a wide variety of electrophiles. beilstein-journals.org This method allows for the modular and efficient synthesis of polysubstituted biphenyls, which can be challenging to access through traditional cross-coupling methods. beilstein-journals.orgsamipubco.comsamipubco.com
The regioselectivity of these functionalization reactions is often excellent. For example, the reaction of 2,2'-dibromobiphenyls with one equivalent of butyllithium (B86547) leads to a regioselective bromine-lithium exchange, allowing for the specific functionalization of one of the ortho positions. beilstein-journals.org This high degree of control is crucial for the synthesis of complex biphenyl-containing molecules with precisely defined substitution patterns.
| Starting Material | Lithiation Method | Electrophile | Product | Key Feature |
|---|---|---|---|---|
| 2-Bromobiphenyl | n-Butyllithium | Iodomethane | 2-Methyl-1,1'-biphenyl | High regioselectivity in functionalization. beilstein-journals.org |
| 2,2'-Dibromobiphenyl (B83442) | n-Butyllithium (1 eq.) | Iodomethane | 2-Bromo-2'-methyl-1,1'-biphenyl | Selective mono-functionalization of a di-ortho-substituted biphenyl. beilstein-journals.org |
| 2-Iodo-1,1'-biphenyl | tert-Butyllithium (B1211817) | N,N-Dimethylformamide (DMF) | [1,1'-Biphenyl]-2-carbaldehyde | Introduction of a formyl group for further transformations. |
Stereoselective Introduction of Chirality and Control of Atropisomerism
Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a key feature of many important chiral ligands and biologically active molecules. pharmaguideline.comee-net.ne.jpslideshare.netinflibnet.ac.in The biphenyl scaffold is a classic example where the introduction of bulky ortho-substituents can lead to stable, separable atropisomers. inflibnet.ac.innih.gov [1,1'-Biphenyl]-2-yllithium plays a crucial role in the stereoselective synthesis of these chiral biphenyls.
By employing chiral auxiliaries or ligands, the functionalization of a prochiral biphenyl substrate via its 2-lithio derivative can proceed with high enantioselectivity. This allows for the controlled synthesis of a specific atropisomer. The high reactivity of organolithium reagents often requires carefully controlled conditions, such as low temperatures, to achieve high levels of stereocontrol. nih.gov The ability to direct the introduction of a substituent to a specific ortho-position in a stereoselective manner is a powerful tool for the synthesis of enantiomerically pure biphenyls, which are highly valuable in asymmetric catalysis. beilstein-journals.orgyoutube.com
Precursor for Other Organometallic Reagents
While highly reactive, [1,1'-biphenyl]-2-yllithium can be readily converted into other, often more stable or selectively reactive, organometallic species through transmetalation. This two-step process expands the synthetic utility of the initial lithiated intermediate.
Transmetalation Reactions for the Generation of Organotin, Organozinc, and Organocalcium Reagents
Transmetalation of [1,1'-biphenyl]-2-yllithium with various metal salts provides access to a range of organometallic reagents with distinct reactivity profiles.
Organotin Reagents: Reaction of [1,1'-biphenyl]-2-yllithium with trialkyltin halides (e.g., Bu₃SnCl) yields the corresponding 2-stannylbiphenyl. iupac.orguobabylon.edu.iqsigmaaldrich.comlupinepublishers.com These organotin compounds are valuable partners in Stille cross-coupling reactions, offering a stable and versatile method for carbon-carbon bond formation. sigmaaldrich.com
Organozinc Reagents: Transmetalation with zinc salts like zinc chloride (ZnCl₂) produces [1,1'-biphenyl]-2-ylzinc halides. d-nb.infouni-muenchen.denumberanalytics.comwikipedia.org These organozinc reagents are key components in Negishi cross-coupling reactions, which are known for their high functional group tolerance and broad applicability in the synthesis of complex molecules. numberanalytics.comwikipedia.orguni-frankfurt.de
Organocalcium Reagents: The reaction with calcium halides can generate [1,1'-biphenyl]-2-ylcalcium species. db-thueringen.dersc.orgorgsyn.orgwikipedia.org Organocalcium reagents are highly reactive nucleophiles and can offer unique reactivity compared to their lithium or magnesium counterparts. db-thueringen.dersc.orgwikipedia.org
| Metal Salt | Generated Organometallic Reagent | Key Application |
|---|---|---|
| Trialkyltin Halide (e.g., Bu₃SnCl) | 2-(Trialkylstannyl)-1,1'-biphenyl | Stille Cross-Coupling Reactions iupac.orgsigmaaldrich.com |
| Zinc Halide (e.g., ZnCl₂) | [1,1'-Biphenyl]-2-ylzinc Halide | Negishi Cross-Coupling Reactions uni-muenchen.denumberanalytics.com |
| Calcium Halide (e.g., CaBr₂) | [1,1'-Biphenyl]-2-ylcalcium Halide | Nucleophilic Addition Reactions db-thueringen.dewikipedia.org |
Synthesis of Palladium-containing Complexes and Other Transition Metal Species
[1,1'-Biphenyl]-2-yllithium serves as a valuable precursor for the synthesis of various transition metal complexes. uaeh.edu.mxnih.govjscimedcentral.com The reaction of the organolithium compound with a suitable transition metal halide leads to the formation of a metal-carbon bond, incorporating the biphenyl moiety into the coordination sphere of the metal.
Palladium complexes bearing a 2-biphenylyl ligand are of particular interest due to their applications in catalysis. These complexes can be synthesized by reacting [1,1'-biphenyl]-2-yllithium with palladium(II) precursors. The resulting organopalladium species can act as catalysts or pre-catalysts in a variety of cross-coupling reactions. The biphenyl ligand can influence the steric and electronic properties of the metal center, thereby modulating its catalytic activity and selectivity. uaeh.edu.mx
Synthesis of Complex Polycyclic and Heterocyclic Structures
The reactivity of [1,1'-biphenyl]-2-yllithium extends beyond simple functionalization, enabling the construction of more elaborate molecular architectures.
The intramolecular cyclization of appropriately substituted [1,1'-biphenyl]-2-yllithium derivatives can lead to the formation of polycyclic aromatic hydrocarbons (PAHs). d-nb.infonih.govnih.govuhmreactiondynamics.orgsioc-journal.cn For instance, a suitably positioned electrophilic group on the second phenyl ring can be attacked by the lithiated carbon, leading to the formation of a new ring system. This strategy provides a powerful method for the synthesis of complex, π-extended aromatic structures that are of interest in materials science. d-nb.infonih.gov
Furthermore, [1,1'-biphenyl]-2-yllithium can be utilized in the synthesis of heterocyclic compounds. google.commdpi.comuobaghdad.edu.iqclockss.orglongdom.org By reacting the organolithium species with electrophiles containing heteroatoms, or by employing multi-step sequences involving the biphenyl intermediate, a wide range of nitrogen-, oxygen-, and sulfur-containing heterocycles can be accessed. For example, reaction with nitriles can lead to the formation of nitrogen-containing heterocycles after subsequent cyclization steps. mdpi.comlongdom.org This versatility makes [1,1'-biphenyl]-2-yllithium a valuable building block in medicinal chemistry and drug discovery, where heterocyclic scaffolds are prevalent. google.comuobaghdad.edu.iq
Annulation Reactions and Ring-Forming Transformations
[1,1'-Biphenyl]-2-yllithium and its derivatives are key precursors for annulation reactions, leading to the formation of fused ring systems. These intramolecular cyclizations are powerful methods for constructing polycyclic aromatic hydrocarbons and heterocycles, which are often difficult to synthesize through intermolecular pathways.
A primary application of this reagent is in the synthesis of dibenzofurans and dibenzothiophenes. These tricyclic systems are common motifs in materials science and pharmaceuticals. ekb.egsioc-journal.cn The general strategy involves the generation of a 2-lithiated biphenyl derivative that also contains a suitable leaving group or reactive site on the adjacent phenyl ring. For instance, the intramolecular cyclization of a 2-lithiobiphenyl species can lead to the formation of a new five-membered ring. One documented approach involves the anionic cyclization of benzyne-tethered aryllithiums to furnish dibenzothiophenes. sioc-journal.cn
Another significant ring-forming transformation enabled by this chemistry is the synthesis of biphenylenes. The organolithium-mediated cyclization of 2'-halo-2-halobiphenyls proceeds through an aryne intermediate. Treatment of a 2'-halo-2-fluorobiphenyl with an organolithium reagent like tert-butyllithium at low temperatures can generate a 2'-halo-2-lithiobiphenyl, which then eliminates lithium halide to form a highly reactive aryne. This intermediate is immediately trapped intramolecularly to yield the biphenylene (B1199973) core. sorbonne-universite.fr The choice of solvent and organolithium reagent is critical to optimize the yield of the desired cyclized product and minimize side reactions. sorbonne-universite.fr
The table below summarizes representative ring-forming reactions involving in-situ generated 2-lithiobiphenyl species.
| Starting Material Type | Reagent | Key Intermediate | Product Type | Ref |
| 2-Halobiphenyl derivative | Organolithium (e.g., n-BuLi) | 2-Lithiobiphenyl | Dibenzofuran/Dibenzothiophene | sioc-journal.cnacs.org |
| 2'-Halo-2-fluorobiphenyl | Organolithium (e.g., t-BuLi) | 2'-Halo-2-lithiobiphenyl / Aryne | Biphenylene | sorbonne-universite.fr |
| Biphenyl | n-BuLi/TMEDA | 2-Lithiobiphenyl | 2-Substituted Biphenyls | researchgate.net |
These annulation strategies highlight the synthetic power of intramolecular reactions, which are often kinetically favored over their intermolecular counterparts, particularly for forming five- and six-membered rings. wikipedia.orgmasterorganicchemistry.com
Application in the Construction of Biologically Relevant Scaffolds (Focus on synthetic methodology)
The biphenyl motif and its derived heterocyclic structures are considered "privileged scaffolds" in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active natural products. mdpi.com The synthetic methodologies enabled by [1,1'-biphenyl]-2-yllithium are therefore crucial for accessing these important molecular frameworks.
Dibenzofurans, for example, exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimalarial properties. ekb.eg The synthesis of these scaffolds can be achieved through palladium-catalyzed intramolecular C-H functionalization or Ullmann-type couplings, often starting from biphenyl precursors that could be accessed or functionalized using 2-lithiobiphenyl chemistry. organic-chemistry.orgresearchgate.netnih.gov
Similarly, carbazoles, which are nitrogen-containing analogues, are another class of biologically potent compounds. Many carbazole (B46965) alkaloids show antitumor and antimicrobial activities. nih.gov An efficient synthesis of the carbazole alkaloid mukonine (B1238799) was developed utilizing a palladium-catalyzed cyclization of an N-arylated product, which can be formed from o-iodoanilines. nih.gov The generation of the key C-N bond to form the diarylamine precursor can be conceptually linked to the reactivity of organolithium species with electrophilic nitrogen sources.
The table below showcases biologically important scaffolds whose synthesis can be facilitated by methodologies involving 2-lithiobiphenyl or related intermediates.
| Scaffold | Biological Relevance | Synthetic Connection |
| Dibenzofuran | Anti-inflammatory, Antioxidant, Antimalarial | Intramolecular cyclization of 2-phenoxy-2'-substituted biphenyls. ekb.egresearchgate.net |
| Dibenzothiophene | Organic electronics, Pharmaceuticals | Intramolecular cyclization of 2-thio-2'-substituted biphenyls. sioc-journal.cnnih.gov |
| Carbazole | Antitumor, Antibacterial, Organic materials | Intramolecular cyclization of 2-amino-2'-substituted biphenyls. nih.gov |
| Biphenylene | Synthetic building block for complex molecules | Intramolecular cyclization via aryne intermediates. sorbonne-universite.fr |
The ability to construct these diverse heterocyclic systems from biphenyl precursors, often involving a key lithiation step, underscores the importance of [1,1'-biphenyl]-2-yllithium in synthetic strategies targeting new therapeutic agents. ijnrd.orgnih.gov
Ligand Design and Synthesis for Catalysis
The atropisomeric chirality of the biphenyl backbone makes it an exceptional platform for the design of chiral ligands, which are indispensable in asymmetric catalysis. [1,1'-biphenyl]-2-yllithium is a cornerstone reagent for introducing phosphorus functionalities onto this scaffold, leading to the creation of high-performance phosphine (B1218219) ligands.
Preparation of Chiral Phosphine Ligands with a Biphenyl Backbone
The synthesis of chiral phosphine ligands often relies on the nucleophilic character of organolithium reagents. [1,1'-biphenyl]-2-yllithium, generated from 2-bromobiphenyl or via directed ortho-metalation, can be reacted with various electrophilic phosphorus sources, such as chlorophosphines (R₂PCl) or phosphine oxides, to form the crucial C-P bond.
A common method involves a lithium-halogen exchange reaction on a 2-bromobiphenyl derivative, followed by quenching with a dichlorophosphine. This sequence allows for the introduction of a phosphino (B1201336) group at the 2-position of the biphenyl system. Subsequent reduction of a directing group, such as a phosphine oxide on the other phenyl ring, can yield the final chiral diphosphine ligand. Current time information in Bangalore, IN. This approach provides access to a variety of axially chiral biaryl phosphines, which are highly valued in asymmetric catalysis. Current time information in Bangalore, IN.
For instance, the reaction of (2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)lithium with a phosphine chloride is a documented step in the synthesis of P-bridged biaryl phosphine ligands. researchgate.net The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on both the biphenyl backbone and the phosphorus atom. researchgate.net
The general synthetic sequence is outlined below:
| Step | Description | Purpose |
| 1 | Halogen-Lithium Exchange | Generation of the nucleophilic [1,1'-biphenyl]-2-yllithium from a 2-halobiphenyl precursor. |
| 2 | Reaction with Phosphorous Electrophile | Formation of a C-P bond by reacting the organolithium with a species like PCl₃, R-PCl₂, or R₂P-Cl. |
| 3 | Further Functionalization/Reduction | Modification of other groups on the biphenyl scaffold or reduction of phosphine oxides to the desired phosphines. Current time information in Bangalore, IN. |
Application in Transition Metal-Catalyzed Cross-Coupling Reactions and Asymmetric Transformations
Phosphine ligands featuring a biphenyl backbone are workhorses in transition metal catalysis, particularly for palladium-catalyzed cross-coupling reactions. sioc-journal.cnnih.gov These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are fundamental for constructing C-C and C-heteroatom bonds in modern organic synthesis. sioc-journal.cnacs.orgnih.gov
The efficacy of these catalytic systems often hinges on the properties of the phosphine ligand. Ligands derived from the biphenyl scaffold can provide the necessary steric bulk and electron-donating character to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.org For example, palladium catalyst systems using bench-stable biaryl phosphacycles, synthesized using biphenyl organometallic reagents, are highly efficient for Suzuki-Miyaura cross-coupling reactions involving a wide array of aryl halides. researchgate.net
In the realm of asymmetric catalysis, the C₂-symmetric or unsymmetrical nature of chiral biphenyl phosphine ligands is crucial for inducing enantioselectivity. Current time information in Bangalore, IN. These ligands create a chiral environment around the metal center, which differentiates between the two enantiotopic faces of a prochiral substrate or two enantiomeric reactants, leading to the preferential formation of one enantiomer of the product. nih.gov Their application is extensive in asymmetric hydrogenations, cycloadditions, and various cross-coupling reactions, enabling the synthesis of enantiomerically enriched compounds that are vital for the pharmaceutical industry. nih.govCurrent time information in Bangalore, IN.
Structural Analysis Techniques for 1,1 Biphenyl 2 Yllithium Complexes
X-ray Crystallography of Biphenyl-Lithium Adducts and Solvate Complexes
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org For [1,1'-biphenyl]-2-yllithium complexes, this method has been crucial in understanding how the lithium cation interacts with the biphenyl (B1667301) anion and coordinating solvent molecules.
The analysis of bond distances and angles from X-ray crystallographic data offers a quantitative measure of the bonding within the complex. Key parameters include the Li-C bond length, the C-C bond lengths within the biphenyl framework, and the angles around the lithium atom and the carbanionic carbon. These values provide direct evidence of the nature of the carbon-lithium bond, which exhibits a significant degree of ionic character.
Below is a hypothetical table illustrating the kind of data that would be obtained from an X-ray crystallographic analysis of a [1,1'-biphenyl]-2-yllithium solvate complex.
| Parameter | Typical Value (Å or °) | Significance |
| Li-C(2) Bond Distance | ~2.1 - 2.3 Å | Indicates the length of the primary interaction between lithium and the biphenyl anion. |
| C(1)-C(1') Bond Distance | ~1.48 - 1.50 Å | Reflects the single bond character between the two phenyl rings. |
| Dihedral Angle | Variable | The twist angle between the two phenyl rings, influenced by steric and electronic factors. |
| Li-O (solvent) Distance | ~1.9 - 2.1 Å | Shows the coordination of solvent molecules to the lithium center. |
| C-Li-O Bond Angles | Variable | Defines the coordination geometry around the lithium atom (e.g., tetrahedral). |
Advanced Spectroscopic Characterization in Solution
While X-ray crystallography provides a static picture of the solid state, spectroscopic techniques are essential for understanding the structure and behavior of [1,1'-biphenyl]-2-yllithium complexes in solution, where most chemical reactions occur.
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms and the dynamic processes occurring in solution. Both ¹H and ¹³C NMR are routinely used to characterize organolithium compounds.
In the ¹H NMR spectrum of a [1,1'-biphenyl]-2-yllithium complex, the protons on the biphenyl framework would exhibit characteristic chemical shifts and coupling constants that differ significantly from the parent biphenyl molecule due to the presence of the carbanionic center. chemicalbook.com The protons ortho to the lithium-bearing carbon are typically shifted upfield due to increased electron density.
¹³C NMR spectroscopy is particularly informative for organolithium compounds. The carbon atom directly bonded to lithium (the carbanionic center) experiences a very large upfield shift compared to its position in the parent hydrocarbon. This is a hallmark of the high electron density at this position. The chemical shift of this carbon provides valuable information about the degree of ionic character of the C-Li bond and the extent of charge delocalization into the biphenyl ring system. acs.org The signals for other carbons in the biphenyl rings are also affected, providing a detailed map of the electronic structure in solution. acs.org
The following table provides hypothetical ¹³C NMR chemical shift data for [1,1'-biphenyl]-2-yllithium, illustrating the expected trends.
| Carbon Atom | Hypothetical Chemical Shift (ppm) | Comparison to Biphenyl |
| C-2 (Li-bearing) | ~190-200 | Significantly upfield |
| C-1 | ~150-160 | Downfield shift |
| C-1' | ~140-145 | Similar to biphenyl |
| Other Aromatic C | ~120-135 | Varied shifts |
Furthermore, variable-temperature NMR studies can provide insights into dynamic processes such as the interconversion of different aggregated species (monomers, dimers, etc.) or restricted rotation around the C-C bond connecting the two phenyl rings.
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds and can provide valuable information about the bonding and structure of [1,1'-biphenyl]-2-yllithium complexes. The C-Li stretching vibration, although often weak and difficult to observe directly, appears in the far-IR region and is indicative of the strength of the carbon-lithium bond.
More readily observed are the changes in the vibrational modes of the biphenyl skeleton upon lithiation. The aromatic C-H and C-C stretching frequencies in the mid-IR region are sensitive to the changes in electron distribution caused by the presence of the lithium atom. researchgate.netnist.gov These spectral changes can be used to monitor the formation of the organolithium compound and to gain insights into its electronic structure. For instance, a shift in the out-of-plane C-H bending vibrations can provide information about the substitution pattern and the conformation of the biphenyl rings.
The IR spectra of related biphenyl derivatives can serve as a reference for interpreting the spectrum of the lithiated species. nist.govresearchgate.net For example, the presence of characteristic bands associated with the biphenyl framework can confirm the integrity of the carbon skeleton during the reaction.
Correlation between Molecular Structure and Observed Reactivity/Selectivity
The detailed structural information obtained from crystallographic and spectroscopic studies is crucial for understanding and predicting the reactivity and selectivity of [1,1'-biphenyl]-2-yllithium.
The aggregation state of the organolithium compound in solution, which can be inferred from NMR studies, plays a significant role in its reactivity. Monomeric species are generally more reactive than higher aggregates like dimers or tetramers. The nature of the solvent and the presence of coordinating ligands can influence this aggregation equilibrium and thus modulate the reactivity.
The conformation of the biphenyl unit, particularly the dihedral angle between the two phenyl rings, can impact the steric accessibility of the carbanionic center. This is a key factor in reactions where the organolithium compound acts as a nucleophile or a base. For example, a more twisted conformation might hinder the approach of a bulky electrophile.
The electronic structure, as revealed by NMR and IR spectroscopy, determines the nucleophilicity of the carbanionic carbon. The degree of charge localization versus delocalization onto the biphenyl rings affects the "hardness" or "softness" of the nucleophile, which in turn influences its selectivity in reactions with ambident electrophiles. The understanding of these structure-reactivity relationships is essential for the rational design of synthetic methodologies that utilize [1,1'-biphenyl]-2-yllithium and related reagents.
Future Research Directions and Emerging Paradigms in Biphenyl 2 Yllithium Chemistry
Development of More Efficient, Sustainable, and Scalable Synthetic Routes
The industrial and academic demand for biphenyl (B1667301) derivatives necessitates the development of synthetic routes that are not only efficient but also environmentally benign and scalable. semanticscholar.org Current research focuses on moving away from stoichiometric reactions that generate significant waste toward more sustainable, catalytic methods.
Future efforts will likely concentrate on:
Catalytic C-H Activation: Direct arylation through C-H activation is a promising avenue, minimizing the need for pre-functionalized starting materials like halogenated biphenyls. This approach reduces waste and improves atom economy.
Novel Coupling Methodologies: While classic methods like Suzuki-Miyaura and Kumada coupling are effective, research is ongoing to develop catalysts that operate under milder conditions, use less toxic and more abundant metals, and are tolerant of a wider range of functional groups. semanticscholar.orgnih.gov For instance, the development of tin-free synthesis routes for related biphenyl-metal complexes highlights a trend towards avoiding toxic organometallic reagents. chemistryviews.org
Mechanochemical Synthesis: The use of solvent-free mechanochemical methods, such as ball milling, for reactions like Friedel-Crafts acylation of biphenyl, presents a green alternative to traditional solvent-based processes. nih.gov
These advancements aim to make the synthesis of Biphenyl-2-yllithium and its derivatives more cost-effective, safer, and aligned with the principles of green chemistry.
Exploration of Novel Reactivity Patterns and Unprecedented Selectivities
The unique steric and electronic properties of Biphenyl-2-yllithium, stemming from the fixed proximity of its two phenyl rings, offer opportunities for discovering novel reactivity. The torsion between the biphenyl rings significantly influences the molecule's reactivity and its interactions. researchgate.net
Key areas for future exploration include:
Asymmetric Transformations: Leveraging the chiral nature of certain substituted biphenyl atropisomers to induce high levels of stereoselectivity in reactions is a major goal. This is critical for the synthesis of pharmaceuticals and other biologically active molecules.
Remote Functionalization: Investigating the ability of the lithium center to direct reactions at remote positions on the biphenyl scaffold could lead to new and efficient ways to synthesize complex poly-substituted aromatic compounds.
Tandem and Cascade Reactions: Designing multi-step reactions that occur in a single pot, where Biphenyl-2-yllithium acts as a crucial intermediate, can significantly streamline synthetic processes. An example includes the carbolithiation of benzyne (B1209423) with aryllithiums to create more complex structures in a three-component coupling. flowfrontier.co.jp
By understanding and harnessing these subtle reactivity patterns, chemists can develop more sophisticated and powerful synthetic tools.
Integration with Flow Chemistry and Automated Synthesis for Enhanced Control and Throughput
Flow chemistry has emerged as a transformative technology for handling highly reactive and unstable reagents like organolithiums. thieme-connect.deucc.ie The precise control over reaction parameters such as temperature, pressure, and residence time allows for safer and more efficient processes. okayama-u.ac.jp
The integration of Biphenyl-2-yllithium chemistry with these technologies will focus on:
Handling Unstable Intermediates: Halogen-lithium exchange reactions to generate aryllithiums are often performed at cryogenic temperatures in batch reactors to manage the instability of the intermediates. okayama-u.ac.jp Flow reactors enable these reactions to be performed at significantly higher temperatures (e.g., -20 °C instead of -70 °C for ortho-lithiation) due to superior heat transfer, making the process more energy-efficient and scalable. researchgate.net
Improving Safety and Scalability: The small reaction volumes within a flow system minimize the risks associated with exothermic reactions and the handling of pyrophoric organolithium compounds, providing a safer platform for large-scale production. ucc.ie
High-Throughput Screening: Automated flow synthesis platforms can be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the discovery of new reactions and the optimization of existing ones.
The synergy between the high reactivity of Biphenyl-2-yllithium and the precise control offered by flow systems is expected to unlock new synthetic possibilities that are impractical using traditional batch methods. thieme-connect.de
Advanced Computational Methodologies for Predictive Modeling and Rational Design
Computational chemistry is becoming an indispensable tool for understanding and predicting chemical reactivity, moving beyond trial-and-error experimentation. mit.edu For complex reagents like Biphenyl-2-yllithium, computational models can provide deep insights into reaction mechanisms and guide synthetic planning.
Future research in this area will involve:
Predictive Reaction Modeling: Using quantum mechanics, such as Density Functional Theory (DFT), to predict the feasibility and outcome of reactions. By modeling factors like frontier orbital energies, researchers can prescreen reactants and conditions to identify those most likely to succeed, saving time and resources. mit.edu
Mechanism Elucidation: High-level theoretical calculations, like Time-Dependent Density Functional Theory (TDDFT), can be used to study transient intermediates and transition states. This has been applied to understand the electronic structure and disproportionation of lithium biphenyl radical anions in solution. rsc.org
Rational Catalyst and Reagent Design: Computational tools can aid in the design of new ligands and catalysts that enhance the selectivity and efficiency of reactions involving Biphenyl-2-yllithium.
By integrating computational modeling into the research workflow, chemists can accelerate the pace of discovery and develop a more fundamental understanding of the factors governing the reactivity of this important compound.
New Applications in Advanced Materials Synthesis and Specialized Chemical Industries
Biphenyl-2-yllithium and its derivatives are crucial building blocks for a wide range of advanced materials and specialty chemicals. nih.govresearchgate.net Research will continue to find new synthetic pathways where this reagent is pivotal in constructing complex molecular architectures.
Future applications will focus on the synthesis pathways for:
Liquid Crystals: Biphenyl is a core component of many liquid crystal compounds. researchgate.net Biphenyl-2-yllithium can serve as a key intermediate for introducing specific substituents onto the biphenyl core, thereby tuning the final material's liquid crystalline properties.
Organic Electronics: The synthesis of polycyclic aromatic hydrocarbons and organometallic complexes often relies on the nucleophilic character of aryllithium reagents. Pathways involving Biphenyl-2-yllithium can be used to construct conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Specialized Polymers and Ligands: Biphenyl-based phosphine (B1218219) ligands (e.g., SPhos) are vital in modern catalysis. nih.gov Synthetic routes involving the lithiation of biphenyl are essential for creating these complex and highly effective ligands.
The focus remains on leveraging the reactivity of Biphenyl-2-yllithium to enable efficient and novel synthetic routes to these advanced materials, rather than on the final properties of the materials themselves.
Q & A
Basic Research Questions
Q. What are the standard electrochemical characterization techniques for evaluating the performance of Lithium, [1,1'-biphenyl]-2-yl- in battery applications?
- Methodological Answer : Cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) cycling are foundational techniques to assess redox behavior, capacity, and cyclability. Electrochemical impedance spectroscopy (EIS) quantifies ionic/electronic conductivity and interfacial resistance. For phase identification, X-ray diffraction (XRD) is critical to confirm crystallinity and structural stability during lithiation/delithiation. Cross-referencing electrochemical data with structural characterization ensures reliable interpretation of performance metrics .
Q. How can researchers optimize the synthesis of Lithium, [1,1'-biphenyl]-2-yl- to achieve phase purity and desired crystallinity?
- Methodological Answer : Solid-state synthesis under controlled atmospheres (e.g., argon) with precise annealing temperatures (e.g., 600–800°C) minimizes impurity phases. Rietveld refinement of XRD data validates phase purity, while thermogravimetric analysis (TGA) monitors decomposition intermediates. Solvent-free mechanochemical methods can enhance homogeneity, with post-synthetic washing (e.g., using ethanol) to remove unreacted precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
